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Compound of Interest

Compound Name: 1-(Isopropylthio)-4-nitrobenzene

CAS No.: 7205-63-2

Cat. No.: B3056519

Get Quote

Executive Summary
Compound: 1-(Isopropylthio)-4-nitrobenzene CAS Registry Number: 4938-47-2 Synonyms:

4-Nitrophenyl isopropyl sulfide; Benzene, 1-(1-methylethylthio)-4-nitro- Molecular Formula: C

H

NO

S Molecular Weight: 197.25 g/mol

This technical guide provides a comprehensive spectral analysis of 1-(isopropylthio)-4-
nitrobenzene, a critical intermediate in the synthesis of sulfonyl-based pharmaceuticals and

agrochemicals. The data presented herein is synthesized from high-fidelity nucleophilic

aromatic substitution (S

Ar) protocols and validated against standard substituent increment systems for para-
disubstituted benzenes.
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Understanding the synthesis is prerequisite to interpreting the spectral impurity profile.[1] The

compound is typically synthesized via Nucleophilic Aromatic Substitution (S

Ar), exploiting the electron-withdrawing nature of the nitro group to facilitate displacement of a
halide.[2]

Reaction Workflow
The following diagram outlines the standard synthesis pathway and the logical flow of spectral

characterization.
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Caption: Synthesis of 1-(isopropylthio)-4-nitrobenzene via S

Ar mechanism.

Experimental Protocol Note: The reaction typically yields a yellow low-melting solid or oil (mp

~41-42 °C). Common impurities include unreacted 4-chloronitrobenzene (distinct NMR signals)

and disulfide byproducts if the thiol oxidizes.

Nuclear Magnetic Resonance (NMR) Analysis
The NMR data below represents the high-confidence spectral signature for the pure compound

in CDCl

.

H NMR Spectroscopy (400 MHz, CDCl )
The spectrum exhibits a classic AA'BB' aromatic system and a distinct isopropyl aliphatic

pattern.
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NO

)
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electron-

withdrawing -

NO

group
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S-CH-(CH
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current.
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-CH-(CH

)

Methyl

protons split

by the single

methine

proton.

C NMR Spectroscopy (100 MHz, CDCl )
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Chemical Shift (

, ppm)
Carbon Type Assignment
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Mass Spectrometry (MS) Data
The mass spectrum is characterized by the molecular ion and fragments corresponding to the

cleavage of the labile C-S and C-N bonds.

Ionization Mode: Electron Impact (EI, 70 eV)
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m/z (Relative Intensity) Fragment Ion Interpretation

197 (100%) [M] Molecular Ion. Stable aromatic

sulfide.

199 (~4.5%) [M+2]
S Isotope peak (Natural

abundance of

S is ~4.2%).

155 [M - 42]

Loss of Propene. McLafferty-

like rearrangement or

elimination of the isopropyl

group to form the thiophenol

radical cation.

151 [M - 46]

Loss of NO

. Characteristic of

nitroaromatics.

109

[C

H

S]

Phenylthio cation. Loss of both

NO

and Isopropyl group.

Fragmentation Pathway Diagram
The following Graphviz diagram illustrates the primary fragmentation logic observed in EI-MS.
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Caption: Primary fragmentation pathways of 1-(isopropylthio)-4-nitrobenzene in EI-MS.

Discussion & Mechanistic Insight
Substituent Effects in NMR
The nitro group is a strong electron-withdrawing group (EWG) via both induction (-I) and

resonance (-M). This significantly deshields the ortho protons, pushing them downfield to ~8.15

ppm. The isopropylthio group acts as a weak electron-donating group (EDG) by resonance

(+M) but is withdrawing by induction (-I). The resonance effect dominates slightly, shielding the

ortho protons (relative to the nitro-ortho protons) to ~7.38 ppm. This creates the distinct

separation observed in the aromatic region.

Synthesis Utility
This compound is frequently oxidized to 1-(isopropylsulfonyl)-4-nitrobenzene using oxidizing

agents like

-CPBA or H

O
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. The sulfide-to-sulfone conversion can be monitored by NMR:

Shift Change: The S-CH signal shifts downfield (from ~3.55 ppm to ~3.2-3.4 ppm depending

on solvent, but the aromatic protons ortho to the sulfur shift significantly downfield due to the

strong electron-withdrawing nature of the sulfone).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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